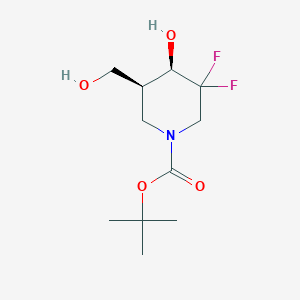
cis-tert-Butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S)-tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The tert-butyl, difluoro, hydroxy, and hydroxymethyl groups are introduced through various substitution and addition reactions.
Final Coupling: The final step involves coupling the piperidine derivative with a carboxylate group under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The difluoro groups can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes.
Scientific Research Applications
(4R,5S)-tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound’s unique functional groups make it a valuable intermediate in organic synthesis.
Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4R,5S)-tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoro groups may enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyl groups can participate in hydrogen bonding. The piperidine ring provides structural stability and influences the compound’s overall conformation.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate: Lacks the (4R,5S) stereochemistry.
tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine: Lacks the carboxylate group.
tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate: Lacks the tert-butyl group.
Uniqueness
The unique combination of functional groups and stereochemistry in (4R,5S)-tert-Butyl3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate distinguishes it from similar compounds
Properties
Molecular Formula |
C11H19F2NO4 |
|---|---|
Molecular Weight |
267.27 g/mol |
IUPAC Name |
tert-butyl (4R,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H19F2NO4/c1-10(2,3)18-9(17)14-4-7(5-15)8(16)11(12,13)6-14/h7-8,15-16H,4-6H2,1-3H3/t7-,8+/m0/s1 |
InChI Key |
VPLQVCYHEZXTMT-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C(C1)(F)F)O)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C(C1)(F)F)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















